1-epi-Regadenoson ethyl ester
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Overview
Description
Preparation Methods
The preparation of 1-epi-Regadenoson ethyl ester involves several synthetic routes and reaction conditions. The compound is synthesized as an intermediate in the production of the α-isomer impurity of Regadenoson . The specific synthetic routes and industrial production methods are detailed in patents and scientific literature, such as CN105968156 .
Chemical Reactions Analysis
1-epi-Regadenoson ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-epi-Regadenoson ethyl ester is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as an intermediate in the synthesis of Regadenoson, which is used as a coronary vasodilator in radionuclide myocardial perfusion imaging . Additionally, it is used in the study of adenosine A2A receptor agonists and their effects on various biological pathways .
Mechanism of Action
The mechanism of action of 1-epi-Regadenoson ethyl ester is closely related to that of Regadenoson. Regadenoson is a selective low-affinity A2A receptor agonist that mimics the effects of adenosine in causing coronary vasodilation and increasing myocardial blood flow . It has negligible affinity for A2B and A3 adenosine receptors . The molecular targets and pathways involved include the adenosine A2A receptor and the associated signaling pathways that regulate coronary blood flow .
Comparison with Similar Compounds
1-epi-Regadenoson ethyl ester is unique in its role as an intermediate in the synthesis of the α-isomer impurity of Regadenoson. Similar compounds include other adenosine receptor agonists, such as:
Regadenoson: A highly selective adenosine A2A receptor agonist used in myocardial perfusion imaging.
These compounds share similar mechanisms of action but differ in their selectivity, affinity, and specific applications.
Properties
Molecular Formula |
C16H19N7O6 |
---|---|
Molecular Weight |
405.37 g/mol |
IUPAC Name |
ethyl 1-[6-amino-9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C16H19N7O6/c1-2-28-15(27)7-3-19-23(4-7)16-20-12(17)9-13(21-16)22(6-18-9)14-11(26)10(25)8(5-24)29-14/h3-4,6,8,10-11,14,24-26H,2,5H2,1H3,(H2,17,20,21)/t8-,10-,11-,14+/m1/s1 |
InChI Key |
ZPVLTIXYQGANFL-PYUPQCDSSA-N |
Isomeric SMILES |
CCOC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)[C@@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Origin of Product |
United States |
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